![molecular formula C7H10BrN3O2S2 B4940399 3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide
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Description
1,2,4-Triazole derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological and chemical properties. They have been the subject of extensive research due to their potential applications in various fields, including medicinal chemistry and agriculture. The compound "3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide" falls within this category, suggesting it may have interesting properties worth exploring.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions that can be achieved through several methods, including the reaction of hydrazides with thiocarbohydrazide or the use of azides and acetylenes in click chemistry reactions. For example, Maliszewska-Guz et al. (2005) discussed the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives by reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, leading to a variety of compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can interact with various substituents to form complex structures with unique properties. The crystal structure and molecular geometry of these compounds can be determined using X-ray crystallography, as demonstrated by Goh et al. (2009), who analyzed the structure of a dimethylformamide solvate of a 1,2,4-triazole compound (Goh et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-2,3-dihydrothiophene 1,1-dioxide;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2.BrH/c1-5-2-14(11,12)3-6(5)13-7-8-4-9-10-7;/h2,4,6H,3H2,1H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNWGUNMERUQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)CC1SC2=NC=NN2.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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